molecular formula FHNP B15419483 Fluoro(imino)phosphane CAS No. 127332-96-1

Fluoro(imino)phosphane

Cat. No.: B15419483
CAS No.: 127332-96-1
M. Wt: 64.987 g/mol
InChI Key: ZYPKQPSQKHIAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro(imino)phosphane is a useful research compound. Its molecular formula is FHNP and its molecular weight is 64.987 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the established synthetic routes for Fluoro(imino)phosphane derivatives, and how can their purity be verified?

Level : Basic
Answer :
this compound derivatives are synthesized via halogen-lithium exchange and Grignard reactions. For example, 1a–c derivatives are prepared by brominating diazonium intermediates of fluoro-tagged anilines, followed by Br–Li exchange and reaction with PCl₃ . Key steps include:

  • Substituent introduction : Perfluoro tags are added via iodobenzene bromination or Grignard reactions with CsF₂CH₂CHI.
  • Phosphane formation : Br–Li exchange (using n-BuLi) and subsequent reaction with PCl₃ yield target phosphanes.

Purity verification :

  • NMR spectroscopy : Monitor chemical shifts for P–C coupling (e.g., δ ~120–140 ppm for ³¹P NMR).
  • X-ray crystallography : Resolve bond lengths (e.g., Pd–P ≈ 2.28 Å in Pd complexes) to confirm structural integrity .

Example synthesis data :

DerivativeSubstituent PositionYield (%)
1ameta72
1bpara68

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?

Level : Basic
Answer :

  • X-ray crystallography : Essential for resolving coordination geometries (e.g., NPCl₂ or Pd–P/N bonds in palladium complexes) and verifying bond angles/lengths .
  • ³¹P NMR : Detects phosphorus environments (e.g., δ = 128 ppm for PPh₃ derivatives) .
  • FTIR : Identifies ν(P–N) stretches (~650–750 cm⁻¹) and fluoro-tag vibrations (e.g., C–F at ~1150 cm⁻¹) .

Best practices :

  • Use low-temperature crystallography (e.g., 173 K) to minimize thermal disorder .
  • Combine NMR with mass spectrometry (e.g., ESI-MS) for molecular weight confirmation.

Q. How do computational methods like DFT aid in understanding the electronic structure of this compound complexes?

Level : Advanced
Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into:

  • Electronic properties : HOMO-LUMO gaps (e.g., 4.2 eV for Pd complexes) and charge distribution .
  • Reaction mechanisms : Free energy profiles for transmetalation steps in catalysis (e.g., ΔG‡ ≈ 18 kcal/mol for Pd-mediated couplings) .

Recommended protocols :

  • Use the B3LYP functional with 6-311++G(d,p) basis sets for geometry optimization.
  • Validate against experimental ionization potentials (error < 2.4 kcal/mol) .

Example DFT performance :

FunctionalAverage Error (kcal/mol)
B3LYP2.4
PBE5.1

Q. How can researchers resolve contradictions in catalytic activity data reported for this compound ligands?

Level : Advanced
Answer :
Contradictions often arise from:

  • Phosphane concentration : Excess ligand stabilizes inactive species (e.g., [Pd(Me)(PMePh₂)₃]⁺ reduces reaction rates) .
  • Substituent effects : Electron-withdrawing fluoro tags alter metal-ligand bond strengths (e.g., Pd–P vs. Pd–N).

Methodological solutions :

  • Kinetic studies : Monitor intermediates via in situ ³¹P NMR or stopped-flow techniques.
  • Comparative DFT : Calculate activation barriers under varying ligand/oxidant ratios .

Case study :

  • High phosphane : Rate decreases due to stable [Pd(Me)(PMePh₂)₃]⁺ (ΔG‡ = 22 kcal/mol).
  • Low phosphane : Active [Pd(Me)(PMePh₂)₂(THF)]⁺ forms (ΔG‡ = 18 kcal/mol) .

Q. What strategies optimize enantioselectivity in asymmetric catalysis using this compound ligands?

Level : Advanced
Answer :

  • Chiral ligands : Pair Rh(I) with chiral phosphanes (e.g., (S)-BINAP) to achieve >97% ee in cyclohexenone arylations .
  • Reaction conditions : Use low temperatures (0°C) and fluorinated solvents (e.g., HFIP) to stabilize transition states .

Key parameters :

ParameterOptimal ValueImpact on ee (%)
Temperature0°C97–99
SolventToluene/HFIP95–98
Catalyst loading10 mol%85–90

Mechanistic insight :
Steric bulk from fluoro tags restricts substrate access to one enantioface of the metal center .

Q. How do bioinspired designs enhance the catalytic performance of this compound complexes?

Level : Advanced
Answer :
Integrating phosphanes with biomolecules (e.g., peptides or DNA) improves:

  • Substrate selectivity : Shape complementarity (e.g., α-helix cavities) directs regioselectivity in C–H activation .
  • Stability : Hydrogen bonding from peptide backbones stabilizes metal-ligand coordination.

Design workflow :

Ligand screening : Test phosphane-peptide conjugates via combinatorial libraries.

Activity assays : Use fluorescence quenching (e.g., FAM-labeled substrates) to track turnover.

Example :
A Pd-phosphane-DNA hybrid achieved 98% yield in Suzuki-Miyaura couplings at 25°C .

Properties

CAS No.

127332-96-1

Molecular Formula

FHNP

Molecular Weight

64.987 g/mol

IUPAC Name

fluoro(imino)phosphane

InChI

InChI=1S/FHNP/c1-3-2/h2H

InChI Key

ZYPKQPSQKHIAHA-UHFFFAOYSA-N

Canonical SMILES

N=PF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.